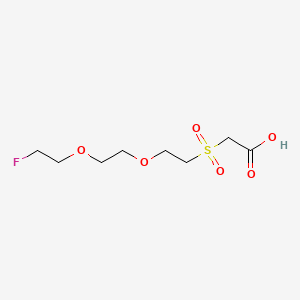

F-Peg2-SO2-cooh

Description

Properties

Molecular Formula |

C8H15FO6S |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid |

InChI |

InChI=1S/C8H15FO6S/c9-1-2-14-3-4-15-5-6-16(12,13)7-8(10)11/h1-7H2,(H,10,11) |

InChI Key |

KRUJQFYLGMAWIL-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCS(=O)(=O)CC(=O)O)OCCF |

Origin of Product |

United States |

Foundational & Exploratory

F-Peg2-SO2-cooh: A Technical Guide for Researchers and Drug Development Professionals

Introduction: F-Peg2-SO2-cooh, with the IUPAC name 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid, is a bifunctional chemical linker of significant interest in the field of targeted protein degradation.[1] As a member of the polyethylene glycol (PEG) family of linkers, it possesses inherent hydrophilicity, which can enhance the solubility and cell permeability of the molecules it connects. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Core Properties

This compound is characterized by a short PEG chain (Peg2), a sulfone group (SO2), and a terminal carboxylic acid (cooh). The inclusion of a fluorine atom provides a useful probe for certain analytical techniques and can modulate the physicochemical properties of the linker.[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in public literature. The following table summarizes computed data and properties of structurally similar compounds to provide an estimation.

| Property | Value | Source |

| Molecular Formula | C8H15FO6S | PubChem[1] |

| Molecular Weight | 258.27 g/mol | PubChem[1] |

| IUPAC Name | 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid | PubChem[1] |

| XLogP3 (Computed) | -0.8 | PubChem |

| Complexity (Computed) | 283 | PubChem |

| pKa (Estimated) | ~2-3 | Based on sulfonylacetic acids |

| Solubility (Predicted) | Soluble in water and polar organic solvents (e.g., DMSO, DMF) | Based on PEG and sulfone properties |

Synthesis of this compound

A detailed, experimentally verified synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be devised based on established organic chemistry principles and analogous syntheses of similar PEG-sulfone linkers. The following represents a hypothetical, multi-step synthesis.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2-(2-Fluoroethoxy)ethoxy)ethane

-

To a solution of 2-(2-Fluoroethoxy)ethanol in an appropriate aprotic solvent (e.g., THF), add a strong base (e.g., NaH) at 0°C.

-

After stirring for 30 minutes, add 1-bromo-2-chloroethane and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of 2-(2-(2-Fluoroethoxy)ethoxy)ethanesulfonyl chloride

-

Treat 1-(2-(2-Fluoroethoxy)ethoxy)ethane with a solution of sodium sulfite to yield the corresponding sulfonate salt.

-

React the sodium sulfonate salt with a chlorinating agent (e.g., PCl5 or SOCl2) to form the sulfonyl chloride.

-

Isolate the product by extraction and purify by distillation under reduced pressure.

Step 3: Synthesis of 2-(2-(2-Fluoroethoxy)ethoxy)ethylsulfonyl acetate

-

React the sulfonyl chloride with sodium acetate in a suitable solvent such as acetic acid.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Extract the product and purify by column chromatography.

Step 4: Synthesis of 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid (this compound)

-

Hydrolyze the acetate ester under acidic or basic conditions.

-

For acidic hydrolysis, reflux the ester in a mixture of a mineral acid (e.g., HCl) and an organic solvent (e.g., dioxane).

-

For basic hydrolysis, treat the ester with a base (e.g., NaOH) in an aqueous alcohol solution, followed by acidification.

-

Isolate the final product by extraction and purify by recrystallization or column chromatography.

Application in PROTAC Synthesis

This compound serves as a linker in the modular synthesis of PROTACs. The carboxylic acid terminus allows for covalent linkage to an E3 ligase ligand or a target protein ligand, typically through an amide bond formation. The other end of the molecule, after appropriate functionalization, can be attached to the second ligand.

General PROTAC Synthesis Workflow:

References

An In-Depth Technical Guide to the Synthesis and Purification of F-Peg2-SO2-COOH: A Key Linker for Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of F-Peg2-SO2-COOH, a fluorinated polyethylene glycol (PEG)-based linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases. The linker component of a PROTAC is critical in dictating the molecule's overall efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.

This compound, with its distinct structural features—a short PEG chain for enhanced hydrophilicity, a fluorine atom which can modulate physicochemical properties, and a sulfonylacetic acid moiety for versatile conjugation—represents an important building block in the PROTAC toolbox.[1][2] This guide details a plausible synthetic pathway, purification strategies, and the application of this linker in a typical PROTAC discovery workflow.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process starting from a commercially available fluorinated PEG alcohol. The proposed synthetic route is outlined below. While specific literature detailing this exact synthesis is not publicly available, the following protocol is based on well-established organic chemistry principles for similar transformations.

Proposed Synthetic Pathway

The synthesis is proposed to proceed in four main steps:

-

Tosylation of the starting alcohol, 2-(2-(2-fluoroethoxy)ethoxy)ethanol.

-

Thiolation via substitution of the tosylate with a thiolating agent.

-

Oxidation of the resulting thiol to a sulfonic acid.

-

Carboxymethylation of the sulfonic acid (via its sulfonyl chloride) to yield the final product.

References

An In-depth Technical Guide on the Core Mechanism of Action of F-Peg2-SO2-cooh in Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction to F-Peg2-SO2-cooh

This compound, with the molecular formula C8H15FO6S, is a bifunctional molecule primarily utilized as a linker in the development of targeted protein degraders, most notably Proteolysis Targeting Chimeras (PROTACs)[1][2]. Its structure features a polyethylene glycol (PEG) moiety, a sulfonyl group, and a terminal carboxylic acid[1][3]. The PEG component enhances solubility and provides appropriate spatial separation between the two ends of the PROTAC, while the carboxylic acid serves as a reactive handle for conjugation to other molecules. The sulfonyl group is an integral part of the linker's backbone.

While this compound itself is not designed to have a direct pharmacological effect, its role is critical in enabling the mechanism of action of the larger molecule it helps to create. This guide will focus on its function within the context of a PROTAC.

The PROTAC Concept

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. A PROTAC molecule consists of three key components:

-

A ligand for a target protein (or "warhead"): This part of the molecule binds specifically to the protein of interest that is intended for degradation.

-

A ligand for an E3 ubiquitin ligase: This component recruits an E3 ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein.

-

A linker (e.g., this compound): This chemical chain connects the target protein ligand and the E3 ligase ligand. The nature and length of the linker are crucial for the proper formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).

Core Mechanism of Action: this compound in a PROTAC

The mechanism of action of a PROTAC containing the this compound linker can be broken down into the following key steps:

-

Cellular Entry: The PROTAC molecule first needs to penetrate the cell membrane to reach its intracellular targets. The physicochemical properties of the entire PROTAC, including the linker, will influence its cell permeability.

-

Ternary Complex Formation: Once inside the cell, the PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity. This forms a transient ternary complex. The this compound linker plays a critical role in this step by providing the optimal length and flexibility for the two proteins to come together effectively.

-

Ubiquitination of the Target Protein: The formation of the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

-

Recognition by the Proteasome: The polyubiquitin chain acts as a signal for the 26S proteasome, the cell's protein degradation machinery.

-

Target Protein Degradation: The proteasome recognizes and binds to the polyubiquitinated target protein, unfolds it, and degrades it into small peptides.

-

Recycling of the PROTAC: After the target protein is degraded, the PROTAC molecule is released and can recruit another target protein and E3 ligase, thus acting catalytically.

Below is a diagram illustrating this signaling pathway.

Caption: The catalytic cycle of a PROTAC utilizing a linker like this compound.

Potential Cellular Effects of Linker Components

While the primary function of this compound is as a linker, its constituent parts could have theoretical biological implications.

-

Sulfonyl Group (SO2): Sulfur dioxide (SO2) as a gasotransmitter has been shown to be involved in various signaling pathways, including redox pathways and the mitogen-activated protein kinase (MAPK) pathway.[4] However, it is important to note that the sulfonyl group in the linker is chemically stable and not expected to be released as SO2 gas. Therefore, a direct parallel in the mechanism of action is unlikely.

-

Polyethylene Glycol (PEG): PEGylation is a common strategy in drug delivery to increase hydrophilicity, bioavailability, and circulation half-life of molecules. The short PEG2 chain in this compound primarily contributes to the solubility and spatial arrangement of the PROTAC.

-

Carboxyl Group (COOH): The terminal carboxyl group is a versatile chemical handle for conjugation reactions, typically with amine groups on the ligand molecules, forming a stable amide bond. This is a standard bioconjugation technique.

Hypothetical Experimental Protocols

To characterize the mechanism of action of a PROTAC synthesized using the this compound linker, a series of in vitro experiments would be necessary.

5.1. Ternary Complex Formation Assay

-

Objective: To demonstrate that the PROTAC can induce the formation of a stable ternary complex between the target protein and the E3 ligase.

-

Methodology:

-

Protein Expression and Purification: Recombinantly express and purify the target protein and the E3 ligase complex.

-

Isothermal Titration Calorimetry (ITC): Titrate the PROTAC into a solution containing the target protein and E3 ligase. A significant heat change upon binding indicates complex formation.

-

Surface Plasmon Resonance (SPR): Immobilize one of the proteins on a sensor chip and flow the other protein and the PROTAC over the surface. The binding and dissociation kinetics can be measured.

-

Proximity-Based Assays (e.g., FRET, AlphaScreen): Label the target protein and E3 ligase with donor and acceptor fluorophores. In the presence of the PROTAC, the proximity of the two proteins will result in a measurable signal.

-

Caption: Experimental workflow for confirming ternary complex formation.

5.2. In Vitro Protein Degradation Assay

-

Objective: To confirm that the PROTAC leads to the ubiquitination and degradation of the target protein in a cell-free system.

-

Methodology:

-

Assemble the Ubiquitination Machinery: Combine purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and an ATP regeneration system in a reaction buffer.

-

Incubate with PROTAC and Target Protein: Add the purified target protein and the PROTAC to the reaction mixture.

-

Western Blot Analysis: At various time points, take aliquots of the reaction and stop the reaction. Analyze the samples by Western blotting using an antibody against the target protein to observe its degradation and the appearance of higher molecular weight ubiquitinated species.

-

5.3. Cellular Target Degradation Assay

-

Objective: To measure the degradation of the target protein in a cellular context.

-

Methodology:

-

Cell Culture: Culture a cell line that endogenously expresses the target protein.

-

PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC for different durations.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Quantitative Western Blot or In-Cell Western: Quantify the amount of the target protein remaining in the treated cells compared to vehicle-treated controls.

-

Flow Cytometry or High-Content Imaging: If a suitable antibody is available, intracellular staining followed by flow cytometry or imaging can be used to quantify protein levels on a single-cell basis.

-

Caption: Experimental workflow for assessing cellular target protein degradation.

Data Presentation

Quantitative data from the cellular degradation assays are typically summarized to determine the potency and efficacy of the PROTAC. The following parameters are key:

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

-

t1/2: The time required to achieve 50% degradation at a given PROTAC concentration.

Table 1: Template for Summarizing Cellular Degradation Data

| Parameter | Value | Units | Experimental Condition |

| DC50 | e.g., 10 | nM | 24-hour treatment in XYZ cells |

| Dmax | e.g., 95 | % | 24-hour treatment in XYZ cells |

| t1/2 | e.g., 4 | hours | At 100 nM PROTAC in XYZ cells |

Conclusion

This compound is a valuable chemical tool that functions as a linker in the construction of PROTACs. Its mechanism of action is indirect, being integral to the overall function of the PROTAC molecule it is part of. The core mechanism involves facilitating the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The provided experimental frameworks outline the necessary steps to characterize the activity of a PROTAC built using this versatile linker. As the field of targeted protein degradation continues to expand, the availability of well-defined linkers like this compound will be crucial for the development of novel therapeutics.

References

A Technical Guide to the Solubility and Stability of Novel PEGylated Compounds: A Case Study of F-Peg2-SO2-cooh in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of molecules, including their solubility and stability.[1][2][3] This technical guide provides a comprehensive framework for evaluating the solubility and stability of novel PEGylated compounds, with a specific focus on a hypothetical molecule, F-Peg2-SO2-cooh, in relevant biological buffers. Due to the novel nature of this specific compound, this document emphasizes the experimental protocols and data presentation necessary for its characterization. The principles and methodologies outlined herein are broadly applicable to other new PEGylated entities entering the drug discovery and development pipeline.

Introduction to this compound: Physicochemical Considerations

The molecule this compound incorporates several functional groups that will influence its behavior in aqueous environments. The presence of the polyethylene glycol (PEG) chain is intended to increase hydrophilicity and prolong circulation time.[2] The terminal carboxylic acid provides a handle for further conjugation and influences the molecule's charge at different pH values. The fluorination and the sulfone group introduce elements that can affect stability, solubility, and intermolecular interactions. The carbon-fluorine bond is known for its high stability, which may impart chemical inertness to that portion of the molecule.[4]

Determining Aqueous Solubility

A primary advantage of PEGylation is the enhancement of aqueous solubility. The solubility of this compound should be empirically determined in a panel of buffers relevant to its intended biological application.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

A standard approach to quantify solubility involves preparing a saturated solution and measuring the concentration of the dissolved compound.

Materials:

-

This compound

-

Biological Buffers (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Tris-Buffered Saline (TBS) pH 7.4, Citrate Buffer pH 5.0)

-

Deionized water

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or CAD)

-

Analytical standards of this compound

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF).

-

Sample Preparation: Add an excess of this compound (from the stock or as a solid) to a known volume of each biological buffer in separate vials.

-

Equilibration:

-

Kinetic Solubility: Shake the vials vigorously for 1-2 hours at room temperature.

-

Thermodynamic Solubility: Agitate the vials in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved solid.

-

Sample Analysis: Carefully collect the supernatant and dilute it with the mobile phase. Analyze the concentration of the dissolved this compound using a validated HPLC method. A reversed-phase HPLC method is often suitable for PEGylated molecules.

-

Quantification: Determine the concentration by comparing the peak area to a standard curve generated from analytical standards of known concentrations.

Data Presentation: Solubility of this compound

The quantitative results should be summarized in a clear and concise table.

| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) | Method |

| PBS | 7.4 | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| PBS | 7.4 | 37 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| TBS | 7.4 | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| Citrate Buffer | 5.0 | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic |

| Deionized Water | ~7.0 | 25 | [Experimental Value] | [Calculated Value] | Thermodynamic |

Workflow for Solubility Determination

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Assessing Stability in Biological Buffers

The stability of this compound is critical for its handling, storage, and in vivo performance. A stability-indicating method, typically HPLC, is required to separate the intact molecule from any potential degradants.

Experimental Protocol: Forced Degradation and Long-Term Stability

This protocol outlines a study to evaluate the stability of this compound under various conditions.

Materials:

-

A solution of this compound in each biological buffer at a known concentration (e.g., 1 mg/mL).

-

pH meter.

-

Incubators set at various temperatures (e.g., 4°C, 25°C, 40°C).

-

HPLC system with a stability-indicating method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the desired biological buffers (e.g., PBS pH 7.4, Citrate Buffer pH 5.0).

-

Forced Degradation (Stress Testing): To identify potential degradation pathways, expose the solutions to stress conditions. This can include:

-

Acidic/Basic Conditions: Adjust the pH of the solutions to acidic (e.g., pH 3) and basic (e.g., pH 10) conditions and incubate at an elevated temperature (e.g., 40°C) for a defined period.

-

Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 0.1%) to the solution.

-

Thermal Stress: Incubate the solutions at a high temperature (e.g., 60-80°C).

-

-

Long-Term Stability: Aliquot the solutions into multiple vials and store them at different temperatures (e.g., 4°C, 25°C, and 40°C).

-

Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw a sample from each condition.

-

Sample Analysis: Analyze the samples immediately by HPLC to determine the percentage of the intact this compound remaining. The appearance of new peaks may indicate degradation products.

-

Data Analysis: Plot the percentage of intact this compound as a function of time for each condition to determine the degradation rate and half-life.

Data Presentation: Stability of this compound in PBS pH 7.4

Results should be tabulated to show the percentage of the parent compound remaining over time under different storage conditions.

| Time Point | 4°C (% Remaining) | 25°C (% Remaining) | 40°C (% Remaining) |

| 0 hours | 100 | 100 | 100 |

| 24 hours | [Value] | [Value] | [Value] |

| 7 days | [Value] | [Value] | [Value] |

| 1 month | [Value] | [Value] | [Value] |

| 3 months | [Value] | [Value] | [Value] |

Visualizing Workflows and Pathways

References

The Role of F-Peg2-SO2-COOH in Targeted Protein Degradation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

F-Peg2-SO2-COOH is a bifunctional molecule featuring a two-unit polyethylene glycol (PEG) chain, a sulfone group, and a terminal carboxylic acid. It is designed and utilized as a chemical linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest, which are often implicated in disease. The linker component of a PROTAC is a critical determinant of its efficacy, influencing factors such as solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.

While this compound is commercially available as a building block for PROTAC synthesis, detailed public domain data on specific PROTAC molecules incorporating this particular linker, including their quantitative degradation performance and specific experimental protocols, is limited. This guide, therefore, provides a comprehensive overview of the core principles of using PEG-based linkers like this compound in targeted protein degradation, drawing from the broader knowledge of PROTAC development.

Core Concepts of PROTACs and the Role of the Linker

A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "E3 ligand binder"), and a linker that connects these two moieties. The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination of the target protein and its degradation by the proteasome.

The linker, far from being a passive spacer, plays a crucial role in:

-

Solubility and Physicochemical Properties: The hydrophilic nature of the PEG component of this compound can enhance the overall solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in their development.

-

Cell Permeability: By modulating the polarity and flexibility of the PROTAC, the linker can influence its ability to cross cell membranes and reach its intracellular target.

-

Ternary Complex Geometry: The length and composition of the linker are critical for achieving an optimal orientation of the target protein and the E3 ligase within the ternary complex to facilitate efficient ubiquitin transfer.

General Experimental Workflow for Developing PROTACs with PEG-based Linkers

The development of a novel PROTAC is a multi-step process that involves design, chemical synthesis, and extensive biological evaluation. The following diagram outlines a typical experimental workflow.

In-Depth Technical Guide: Spectroscopic and Structural Data for F-Peg2-SO2-cooh

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical and structural information for the molecule F-Peg2-SO2-cooh. Due to the specific nature of this compound, publicly accessible experimental spectroscopic data (NMR, Mass Spectrometry) is limited. This document compiles information from chemical databases and provides theoretical spectroscopic considerations based on its known structure.

Chemical Identity and Structure

This compound, systematically named 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid, is a PEG-based PROTAC linker.[1][2] PROTAC (Proteolysis Targeting Chimera) linkers are crucial components in the design of PROTAC molecules, which are engineered to degrade specific target proteins. The inclusion of a hydrophilic polyethylene glycol (PEG) chain enhances the solubility of the compound in aqueous media.[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid | [1] |

| Molecular Formula | C8H15FO6S | [1] |

| Molecular Weight | 258.27 g/mol | |

| CAS Number | Not explicitly available in search results | |

| Synonyms | This compound, F-PEG2-SO2-CH2COOH, BP-28038, HY-138495, CS-0148505 |

Spectroscopic Data (Theoretical)

While specific experimental spectra for this compound are not publicly available, this section outlines the expected spectroscopic characteristics based on its functional groups.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different methylene groups and the carboxylic acid proton.

-

Carboxylic Acid (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-12 ppm, due to the acidic proton. This signal would disappear upon D₂O exchange.

-

Methylene groups (-CH₂-): Multiple signals are expected in the range of 2.0-4.5 ppm. The protons on the carbon adjacent to the sulfonyl group (-SO₂-CH₂-) would be deshielded and appear further downfield compared to the PEG-like methylene protons (-O-CH₂-CH₂-O-). The methylene group adjacent to the fluorine atom (F-CH₂-) will also be significantly deshielded and will likely show coupling to the ¹⁹F nucleus.

-

PEG chain protons (-O-CH₂-): These protons are expected to resonate in the 3.5-4.0 ppm range.

¹³C NMR: The carbon NMR spectrum would provide information on the different carbon environments.

-

Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected to be in the highly deshielded region of 170-185 ppm.

-

Methylene Carbons (-CH₂-): Signals for the various methylene carbons will appear in the range of 50-80 ppm. The carbon attached to fluorine (F-CH₂-) will show a large one-bond C-F coupling constant. The carbon adjacent to the sulfonyl group (-SO₂-CH₂-) will also be downfield relative to the other PEG carbons.

Expected Molecular Ion Peak: In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. For this compound (C₈H₁₅FO₆S), the exact mass is 258.0573 Da. Depending on the ionization method, protonated ([M+H]⁺ at m/z 259.0651) or other adduct ions might be observed.

Expected Fragmentation Pattern: The fragmentation pattern in mass spectrometry provides structural information. Common fragmentation patterns for molecules with this structure would involve:

-

Loss of the carboxylic acid group: A prominent fragment corresponding to the loss of COOH (45 Da) is expected.

-

Cleavage of the PEG chain: Fragmentation of the ether linkages in the PEG chain is likely, leading to a series of peaks separated by 44 Da (corresponding to the -CH₂CH₂O- unit).

-

Cleavage adjacent to the sulfonyl group: The bonds adjacent to the sulfonyl group are also susceptible to cleavage.

Experimental Protocols (General)

Detailed experimental protocols for the synthesis of this compound are not available in the public domain. However, the synthesis of similar aliphatic sulfonyl fluorides and related compounds often involves multi-step reactions. General synthetic strategies for related structures have been reported, which may include:

-

Radical-mediated sulfonylation: Methods involving the reaction of alkyl halides with a source of sulfur dioxide under photoredox catalysis.

-

Decarboxylative sulfonylation: The use of carboxylic acid derivatives (like N-hydroxyphthalimide esters) to generate alkyl radicals that can then react with a sulfonyl fluoride source.

A generalized workflow for the characterization of such a compound would typically involve the following steps:

Caption: General experimental workflow for synthesis and characterization.

Potential Signaling Pathway Involvement

As this compound is identified as a PROTAC linker, it does not have a signaling pathway of its own. Instead, it serves as a component to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The resulting PROTAC molecule would then hijack the cell's ubiquitin-proteasome system to induce the degradation of the target protein.

The logical relationship in a PROTAC's mechanism of action is illustrated below:

Caption: PROTAC mechanism of action.

This guide provides a foundational understanding of this compound based on available data. For definitive spectroscopic analysis and detailed experimental protocols, access to proprietary research or further scholarly publications would be necessary.

References

F-Peg2-SO2-cooh: An In-Depth Technical Guide to a Bifunctional Linker in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker molecule plays a pivotal role. It is not merely a spacer but a critical component that influences the solubility, stability, cell permeability, and overall efficacy of the conjugate. This technical guide provides a comprehensive overview of F-Peg2-SO2-cooh, a heterobifunctional linker featuring a fluorinated polyethylene glycol (PEG) chain, a sulfonyl group, and a terminal carboxylic acid.

This document details the linker's chemical properties, its strategic role in the design of targeted protein degraders, and provides representative experimental protocols for its application. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this linker in their therapeutic design strategies.

Core Properties of this compound

This compound is a well-defined chemical entity designed for bioconjugation. Its structure incorporates several key functional groups that each contribute to its utility in drug development.

| Property | Data | Source |

| Chemical Name | 2-(2-(2-fluoroethoxy)ethoxy)ethylsulfonyl)acetic acid | N/A |

| Molecular Formula | C8H15FO6S | MCE, DC Chemicals[1][2] |

| Molecular Weight | 258.26 g/mol | MCE, DC Chemicals[1][2] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO and other organic solvents | MCE[1] |

| Purity | Typically >95% or >98% | MCE |

Functional Components and Their Significance:

-

Fluorinated PEG2 Chain (F-Peg2): The short polyethylene glycol chain enhances the linker's hydrophilicity. This is a crucial feature for improving the solubility and reducing the aggregation of often-hydrophobic PROTAC or ADC molecules. The incorporation of a fluorine atom can subtly modulate the linker's electronic properties and may enhance its metabolic stability.

-

Sulfonyl Group (SO2): The sulfone moiety is a key structural feature. It is a stable, polar group that can participate in hydrogen bonding, potentially influencing the conformation of the linker and its interactions with target proteins or E3 ligases. Sulfonyl groups are known to be metabolically robust, contributing to the in vivo stability of the overall conjugate.

-

Carboxylic Acid (-cooh): This terminal functional group provides a reactive handle for conjugation. It can be readily activated to form a stable amide bond with primary or secondary amines present on a warhead (the ligand for the protein of interest) or an E3 ligase ligand.

Application in PROTAC Synthesis: A Representative Workflow

While specific examples of PROTACs synthesized with this compound are not yet prevalent in peer-reviewed literature, a standard workflow for its application can be outlined based on established principles of PROTAC chemistry. The bifunctional nature of the linker allows for a sequential conjugation strategy.

Experimental Protocols (Representative)

The following are illustrative protocols based on standard bioconjugation techniques. Researchers should optimize these conditions for their specific ligands and desired final product.

Protocol 1: Activation of this compound with HATU

Objective: To activate the carboxylic acid of the linker for subsequent reaction with an amine-containing molecule.

Materials:

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) to the solution.

-

Add DIPEA (2.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 15-30 minutes.

-

The resulting solution containing the activated linker is typically used immediately in the next step without isolation.

Protocol 2: Amide Bond Formation with an Amine-Containing Ligand

Objective: To conjugate the activated this compound to a ligand (e.g., an E3 ligase ligand) bearing a primary or secondary amine.

Materials:

-

Solution of activated this compound from Protocol 1

-

Amine-containing ligand (e.g., a derivative of pomalidomide or lenalidomide) (0.95 equivalents)

-

Anhydrous DMF

Procedure:

-

Dissolve the amine-containing ligand in anhydrous DMF.

-

Add the solution of the amine-containing ligand to the freshly prepared solution of activated this compound.

-

Stir the reaction mixture at room temperature for 2-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water.

-

Purify the resulting conjugate by preparative HPLC to obtain the desired linker-ligand construct.

Quantitative Data from a Representative Synthesis (Hypothetical):

| Parameter | Value |

| Starting Linker Mass | 50 mg |

| Starting Ligand Mass | 45 mg |

| Reaction Time | 4 hours |

| Purified Product Yield | 65 mg (75%) |

| Purity (by HPLC) | >98% |

Role in Targeted Protein Degradation Signaling

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker is central to the formation of the key ternary complex (Target Protein - PROTAC - E3 Ligase).

The length, flexibility, and chemical composition of the this compound linker are critical for optimizing the geometry of this ternary complex. An optimal linker will facilitate favorable protein-protein interactions between the target and the E3 ligase, thereby enhancing the rate and efficiency of ubiquitination.

Conclusion

This compound is a versatile and strategically designed bifunctional linker for the development of targeted therapeutics. Its constituent parts—a fluorinated PEG chain, a stable sulfonyl group, and a reactive carboxylic acid—provide a favorable combination of properties to address key challenges in drug design, such as solubility and stability. While detailed public data on its specific applications remains emerging, the principles of its use are well-grounded in the established chemistry of PROTAC and ADC synthesis. The representative protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate this compound into their drug discovery programs, paving the way for the development of novel and effective targeted therapies.

References

In Vitro Characterization of F-Peg2-SO2-cooh: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-Peg2-SO2-cooh is a bifunctional molecule increasingly utilized in the field of targeted protein degradation. It belongs to the class of PROTAC (Proteolysis Targeting Chimera) linkers, which are critical components in the design and synthesis of PROTAC molecules. Structurally, this compound incorporates a fluoro group, a polyethylene glycol (PEG) spacer, a sulfone group, and a carboxylic acid moiety. This combination of features imparts specific physicochemical properties that are advantageous for the development of effective PROTACs.

The primary role of a linker in a PROTAC is to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. The resulting ternary complex facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The nature of the linker, including its length, rigidity, and solubility, is a key determinant of the efficacy and selectivity of the resulting PROTAC. This compound serves as a building block in the creation of these complex molecules.

Despite its application in the synthesis of PROTACs, detailed public-domain information regarding the specific in vitro characterization of this compound as a standalone entity is limited. The available information primarily pertains to its identity as a chemical linker for research and development purposes. This guide provides a consolidated overview of its conceptual application and the general experimental workflows relevant to characterizing molecules of this class.

Physicochemical Properties

| Property | Expected Characteristic | Rationale |

| Solubility | High aqueous solubility | The polyethylene glycol (PEG) moiety is known to enhance hydrophilicity. |

| Reactivity | The carboxylic acid group allows for standard amide bond formation with amine-containing molecules. The sulfone group is generally stable but can influence the electronic properties and conformation of the linker. | |

| Conformation | The PEG component provides flexibility, which can be crucial for allowing the two ends of the PROTAC to optimally bind their respective proteins. |

Conceptual Experimental Workflow for PROTAC Assembly

The primary use of this compound is as a component in the synthesis of a PROTAC. The general workflow for incorporating this linker and characterizing the resulting PROTAC is outlined below.

Figure 1. A generalized workflow for the synthesis of a PROTAC molecule using a linker like this compound, followed by key in vitro characterization steps of the final PROTAC.

Key In Vitro Characterization Protocols for PROTACs

Once this compound is incorporated into a PROTAC, a series of in vitro experiments are necessary to characterize the efficacy and mechanism of action of the resulting molecule. The following are detailed methodologies for key experiments.

Target Protein Binding Affinity

-

Objective: To determine the binding affinity of the PROTAC's target-binding moiety to the target protein.

-

Method: Surface Plasmon Resonance (SPR)

-

Immobilize the purified target protein on a sensor chip.

-

Prepare a series of dilutions of the PROTAC molecule in a suitable running buffer.

-

Inject the PROTAC solutions over the sensor chip surface at a constant flow rate.

-

Measure the change in the refractive index at the surface, which is proportional to the mass of the bound analyte.

-

After each injection, regenerate the sensor surface to remove the bound PROTAC.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

In Vitro Protein Degradation

-

Objective: To quantify the degradation of the target protein induced by the PROTAC in a cellular context.

-

Method: Western Blotting

-

Culture a relevant cell line that expresses the target protein.

-

Treat the cells with various concentrations of the PROTAC molecule for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Lyse the cells and quantify the total protein concentration in each lysate.

-

Separate equal amounts of total protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and image the resulting bands.

-

Quantify the band intensities to determine the relative amount of the target protein remaining at each concentration and time point. From this, calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

Cell Viability/Cytotoxicity Assay

-

Objective: To assess the effect of the PROTAC on cell proliferation and viability.

-

Method: MTT Assay

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC molecule.

-

Incubate for a period relevant to the degradation time course (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (concentration for 50% inhibition of cell growth).

-

Conceptual Signaling Pathway of PROTAC Action

The mechanism by which a PROTAC molecule, synthesized using this compound, induces protein degradation follows the ubiquitin-proteasome pathway.

Figure 2. The signaling pathway of PROTAC-induced protein degradation. The PROTAC facilitates the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.

Conclusion

This compound is a valuable chemical tool in the development of PROTACs. While direct, extensive in vitro characterization data for this specific linker is not widely published, its utility is demonstrated through the successful creation and characterization of the final PROTAC molecules it helps to construct. The experimental protocols and conceptual workflows described herein provide a framework for the in vitro characterization of novel PROTACs synthesized using this compound, enabling researchers to assess their binding, degradation efficacy, and cellular effects.

F-Peg2-SO2-cooh for PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the physicochemical properties, cell permeability, and overall efficacy of the PROTAC. Among the diverse array of linkers, those based on polyethylene glycol (PEG) have gained prominence due to their ability to enhance solubility and modulate pharmacokinetic properties.[1][2] This guide focuses on a specific PEG-based linker, F-Peg2-SO2-cooh, and its application in the development of novel PROTACs.

This compound is a bifunctional linker featuring a two-unit polyethylene glycol chain, a sulfone group, and a terminal carboxylic acid. The PEG component enhances hydrophilicity, which can improve the solubility of the resulting PROTAC molecule.[1] The sulfone moiety can participate in various chemical reactions, offering versatility in the synthesis process, while the carboxylic acid provides a convenient handle for conjugation to amine-containing ligands through amide bond formation.[2][3]

This technical guide provides a comprehensive overview of the utility of this compound in PROTAC development, including its physicochemical properties, detailed experimental protocols for its incorporation into a PROTAC scaffold, and methods for evaluating the resulting degrader.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid | PubChem |

| Molecular Formula | C8H15FO6S | PubChem |

| Molecular Weight | 258.27 g/mol | PubChem |

| XLogP3 | -0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 8 | PubChem |

| Complexity | 283 | PubChem |

| Polar Surface Area | 98.3 Ų | PubChem |

Note: Data is for the related compound F-Peg2-SO2-CH2cooh (CID 162642562) and is intended to be representative.

PROTAC-X: A Representative PROTAC Utilizing the this compound Linker

To illustrate the application of the this compound linker, we will consider a hypothetical PROTAC, designated PROTAC-X . This representative molecule is designed to target the Bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Cereblon (CRBN) E3 ligase.

Components of PROTAC-X:

-

Target Ligand: A derivative of JQ1, a known inhibitor of the BET (bromodomain and extra-terminal domain) family of proteins, including BRD4.

-

E3 Ligase Ligand: A derivative of thalidomide, which binds to the CRBN E3 ligase.

-

Linker: this compound, connecting the target ligand and the E3 ligase ligand.

Quantitative Data for PROTAC-X

The following table presents hypothetical, yet representative, quantitative data for the biological activity of PROTAC-X. These values are typical for a potent and effective PROTAC and serve as a benchmark for researchers developing similar molecules.

| Parameter | Value | Description |

| BRD4 Binding Affinity (Kd) | 50 nM | Dissociation constant for the binding of PROTAC-X to BRD4. |

| CRBN Binding Affinity (Kd) | 200 nM | Dissociation constant for the binding of PROTAC-X to CRBN. |

| DC50 (BRD4 Degradation) | 10 nM | Concentration of PROTAC-X required to degrade 50% of BRD4 in cells. |

| Dmax (BRD4 Degradation) | >95% | Maximum percentage of BRD4 degradation achieved with PROTAC-X. |

| Cellular Permeability (Papp) | 5 x 10^-6 cm/s | Apparent permeability coefficient, indicating the ability of PROTAC-X to cross cell membranes. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of PROTAC-X and its subsequent biological evaluation.

Protocol 1: Synthesis of PROTAC-X via Amide Coupling

This protocol describes the amide bond formation between the carboxylic acid of the this compound linker and an amine-functionalized E3 ligase ligand, followed by conjugation to the target-binding moiety.

Materials:

-

This compound

-

Amine-functionalized thalidomide derivative (E3 ligase ligand)

-

Alkyne-functionalized JQ1 derivative (Target ligand)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Copper(I) catalyst (e.g., CuSO4 with a reducing agent like sodium ascorbate) for click chemistry

-

Solvents for purification (e.g., dichloromethane, methanol)

-

Silica gel for column chromatography

-

Analytical instruments: LC-MS and NMR

Procedure:

-

Activation of this compound:

-

Dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

-

Amide Coupling with E3 Ligase Ligand:

-

To the activated linker solution, add the amine-functionalized thalidomide derivative (1 equivalent) dissolved in a minimal amount of anhydrous DMF.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by LC-MS.

-

-

Work-up and Purification of the Linker-E3 Ligand Conjugate:

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the azide-functionalized Linker-E3 Ligand conjugate.

-

-

Click Chemistry with Target Ligand:

-

Dissolve the purified Linker-E3 Ligand conjugate and the alkyne-functionalized JQ1 derivative (1.1 equivalents) in a mixture of t-butanol and water.

-

Add the copper(I) catalyst.

-

Stir the reaction at room temperature overnight.

-

-

Final Purification of PROTAC-X:

-

Purify the final PROTAC-X molecule using reverse-phase HPLC.

-

Characterize the purified product by high-resolution mass spectrometry and NMR to confirm its identity and purity.

-

Protocol 2: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the procedure to assess the degradation of the target protein (BRD4) in a relevant cell line (e.g., HEK293T) treated with PROTAC-X.

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

PROTAC-X stock solution (in DMSO)

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies: anti-BRD4 and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate for chemiluminescence

Procedure:

-

Cell Seeding and Treatment:

-

Seed HEK293T cells in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of PROTAC-X in culture medium.

-

Treat the cells with varying concentrations of PROTAC-X (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for 18-24 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imager.

-

Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the BRD4 band intensity to the corresponding GAPDH band intensity.

-

Calculate the percentage of BRD4 remaining relative to the vehicle control for each PROTAC-X concentration.

-

Plot the percentage of remaining BRD4 against the logarithm of the PROTAC-X concentration and fit a dose-response curve to determine the DC50 and Dmax values.

-

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in PROTAC development.

Caption: General mechanism of action of a PROTAC molecule.

Caption: Workflow for the synthesis of the hypothetical PROTAC-X.

Caption: Simplified signaling pathway involving BRD4.

Conclusion

The this compound linker represents a valuable tool in the design and synthesis of novel PROTACs. Its PEG and sulfone moieties offer the potential for favorable physicochemical properties, while the terminal carboxylic acid allows for straightforward conjugation to various E3 ligase or target protein ligands. By following systematic synthetic and evaluation protocols, researchers can effectively incorporate this linker into their PROTAC development programs to create potent and selective protein degraders. The provided representative data and detailed methodologies serve as a practical guide for scientists and drug developers working at the forefront of targeted protein degradation.

References

- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

F-Peg2-SO2-cooh: A Technical Guide for Researchers in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and core applications of F-Peg2-SO2-cooh, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a practical resource for researchers actively engaged in the field of targeted protein degradation.

Introduction to this compound in PROTAC Development

This compound is a bifunctional molecule featuring a fluorine atom, a polyethylene glycol (PEG) linker, a sulfone group, and a carboxylic acid. Its primary application lies in the synthesis of PROTACs, where it serves as a flexible linker connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[1][2] The PEG component of the linker enhances the solubility and can improve the cell permeability of the resulting PROTAC molecule.[3][4] The sulfone and carboxylic acid moieties provide versatile handles for chemical conjugation to the respective ligands.

The overarching mechanism of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein by bringing it into close proximity with an E3 ligase.[5] This process is mediated by the formation of a ternary complex consisting of the target protein, the PROTAC, and the E3 ligase. The linker's length and composition are critical for the stability of this ternary complex and, consequently, for the efficacy of the PROTAC.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers catering to the research and drug development market. The table below summarizes the key suppliers and relevant product information.

| Supplier | Catalog Number | Purity | Availability |

| MedChemExpress | HY-138495 | >98% | In Stock |

| Biopharma PEG | MD241244 | ≥95% | Inquiry |

| DC Chemicals | - | - | Inquiry |

| BIOZOL | HY-138495 | - | Inquiry |

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C8H15FO6S | PubChem |

| Molecular Weight | 258.27 g/mol | PubChem |

| XLogP3 | -0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 8 | PubChem |

| IUPAC Name | 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid | PubChem |

Experimental Protocols for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves standard organic chemistry coupling reactions. Below is a representative, generalized protocol for the synthesis of an amide-linked PROTAC. This protocol is for illustrative purposes and may require optimization for specific substrates.

General Protocol for Amide Bond Formation

This protocol describes the coupling of the carboxylic acid of this compound with an amine-functionalized E3 ligase ligand, followed by the coupling of the resulting intermediate with an amine-functionalized target protein ligand.

Step 1: Coupling of this compound with an Amine-Functionalized E3 Ligase Ligand

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide derivative with an amino group) (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add the amine-functionalized E3 ligase ligand to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the intermediate product.

-

Step 2: Coupling of the Intermediate with an Amine-Functionalized Target Protein Ligand

-

Reagents and Materials:

-

Intermediate from Step 1 (with a terminal fluorine) (1.0 eq)

-

Amine-functionalized Target Protein Ligand (1.1 eq)

-

Appropriate base (e.g., K2CO3, Cs2CO3)

-

Anhydrous DMF or other suitable solvent

-

-

Procedure:

-

Dissolve the intermediate from Step 1 and the amine-functionalized target protein ligand in anhydrous DMF.

-

Add the base to the reaction mixture.

-

Stir the reaction at an elevated temperature (e.g., 60-80 °C) and monitor by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the final PROTAC by flash column chromatography or preparative HPLC.

-

Visualizations

The following diagrams illustrate the core concepts of PROTAC mechanism and a generalized workflow for PROTAC synthesis.

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target.

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound, involving sequential coupling reactions followed by purification and analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Conjugating F-Peg2-SO2-COOH to a Primary Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of F-Peg2-SO2-COOH, a fluorinated polyethylene glycol (PEG) linker containing a sulfone and a terminal carboxylic acid, to a primary amine-containing molecule. This type of conjugation is a fundamental technique in bioconjugation, enabling the attachment of this specialized PEG linker to proteins, peptides, antibodies, or other molecules for various applications, including drug delivery, diagnostics, and therapeutics. The PEG moiety enhances solubility, stability, and pharmacokinetic profiles of the conjugated molecule, while the fluorinated tag can be useful for imaging or other specific applications.

The conjugation is achieved via the widely used and robust carbodiimide chemistry, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS). This two-step process first activates the carboxylic acid group of this compound to form a more stable and amine-reactive Sulfo-NHS ester, which then efficiently reacts with a primary amine on the target molecule to form a stable amide bond.[1][2][3]

Principle of the Reaction

The conjugation process involves two key steps:

-

Activation of the Carboxylic Acid: EDC activates the terminal carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate.[2][3] This intermediate is unstable in aqueous solutions.

-

Formation of a Stable Intermediate and Amine Coupling: Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable, water-soluble Sulfo-NHS ester. This semi-stable ester is then reacted with a primary amine-containing molecule. The primary amine attacks the Sulfo-NHS ester, forming a covalent amide bond and releasing the Sulfo-NHS leaving group. This two-step approach is generally preferred as it enhances coupling efficiency and reduces the likelihood of intramolecular or intermolecular cross-linking of biomolecules that also contain carboxyl groups.

Quantitative Data Summary

The efficiency of the conjugation reaction is dependent on several factors, including pH, temperature, and the molar ratio of the reagents. The following table summarizes typical quantitative parameters for this protocol. Optimization may be required for specific applications.

| Parameter | Activation Step | Conjugation Step | Recommendation/Comment |

| pH | 4.5 - 7.2 | 7.0 - 8.5 | The activation with EDC/Sulfo-NHS is most efficient in a slightly acidic environment (e.g., MES buffer). The reaction of the Sulfo-NHS ester with the primary amine is most efficient at a neutral to slightly basic pH (e.g., PBS buffer). |

| Temperature | Room Temperature (20-25°C) | 4°C to Room Temperature | The activation step is typically performed at room temperature. The conjugation step can be performed at room temperature for faster reaction or at 4°C overnight to improve stability of the reactants. |

| Reaction Time | 15 - 30 minutes | 2 - 4 hours (or overnight at 4°C) | The activation is a rapid process. The conjugation time can be optimized based on the reactivity of the amine-containing molecule. |

| Molar Excess of Reagents (over this compound) | EDC: 2-10 fold, Sulfo-NHS: 2-10 fold | Amine-Molecule: 1:1 to 1:10 (relative to this compound) | The optimal molar ratio depends on the specific reactants and the desired degree of labeling. A molar excess of EDC and Sulfo-NHS is used to drive the activation reaction. |

Experimental Protocol

This protocol describes a general method for conjugating this compound to a generic primary amine-containing molecule (e.g., a protein).

Materials Required

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Purification system: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes for buffer exchange and removal of excess reagents.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving this compound if it has low aqueous solubility.

Procedure

Step 1: Preparation of Reagents

-

Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture, as EDC is moisture-sensitive.

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions as EDC hydrolyzes in aqueous environments.

-

Dissolve the this compound in Activation Buffer. If solubility is an issue, a stock solution can be prepared in a minimal amount of anhydrous DMF or DMSO and then diluted in the Activation Buffer.

-

Prepare the amine-containing molecule in the Coupling Buffer. If the molecule is in a different buffer, perform a buffer exchange into the Coupling Buffer using a desalting column or dialysis.

Step 2: Activation of this compound

-

In a reaction tube, combine the this compound solution with a 2-10 fold molar excess of both EDC and Sulfo-NHS.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This reaction activates the carboxylic acid to form the Sulfo-NHS ester.

Step 3: Conjugation to the Primary Amine

-

Immediately add the activated this compound solution to the solution of the amine-containing molecule.

-

Alternatively, if the presence of excess EDC and its byproducts could interfere with the amine-containing molecule, the activated linker can be partially purified by removing the excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer before adding it to the amine-containing molecule.

-

Adjust the pH of the reaction mixture to 7.2-8.0 if necessary by adding Coupling Buffer. The reaction of the Sulfo-NHS ester with the primary amine is most efficient at this pH range.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

Step 4: Quenching the Reaction

-

To stop the reaction, add a quenching solution to the reaction mixture. This can be Tris buffer or hydroxylamine, which will react with any remaining unreacted Sulfo-NHS esters.

-

Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

-

Remove the excess, unreacted this compound, quenching reagent, and reaction byproducts by using a desalting column, size-exclusion chromatography, or dialysis. The choice of purification method will depend on the size and properties of the final conjugate.

-

The purified conjugate can be stored in an appropriate buffer, typically at 4°C or frozen at -20°C or -80°C for long-term storage.

Visualization of the Experimental Workflow

Caption: Workflow for the conjugation of this compound to a primary amine.

Signaling Pathway/Reaction Mechanism Diagram

Caption: Reaction mechanism for EDC/Sulfo-NHS mediated amide bond formation.

References

Application Notes and Protocols for F-Peg2-SO2-cooh in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing F-Peg2-SO2-cooh in click chemistry reactions for bioconjugation and other applications. As this compound possesses a terminal carboxylic acid, it first requires functionalization to introduce a bioorthogonal handle—either an azide or an alkyne—before it can participate in a click chemistry reaction. This document details the necessary two-stage process: initial functionalization followed by the click chemistry ligation.

Introduction to this compound and its Role in Bioconjugation

This compound, with the chemical structure 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid, is a hydrophilic polyethylene glycol (PEG) linker. Its key features include a sulfone group, which enhances stability, and a terminal carboxylic acid that serves as a versatile point for conjugation to amine-containing molecules. The PEG chain imparts increased water solubility and can reduce the immunogenicity of conjugated biomolecules.[1]

The "F" in the name often signifies the potential for incorporating Fluorine-18 (¹⁸F), a positron-emitting radionuclide, making this linker a valuable tool for developing radiolabeled probes for Positron Emission Tomography (PET) imaging in diagnostics and drug development.[2][3]

Note on Click Chemistry Reactivity: this compound does not inherently contain an azide or alkyne moiety and therefore cannot directly participate in click chemistry reactions. It must first be modified to introduce one of these functional groups. The protocols below describe this essential preliminary step.

Experimental Protocols

This section provides detailed protocols for the functionalization of this compound and its subsequent use in the two primary forms of click chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Stage 1: Functionalization of this compound with a Click Chemistry Handle

The carboxylic acid of this compound can be activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester. This intermediate can then be reacted with an amine-containing azide or alkyne to yield the functionalized linker.[4][5]

Protocol 2.1.1: Synthesis of Azido-functionalized F-Peg2-SO2 (F-Peg2-SO2-Azide)

This protocol describes the conjugation of this compound with an amino-PEG-azide linker.

Materials:

-

This compound

-

Amino-PEGn-Azide (e.g., Amino-PEG3-Azide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Dialysis tubing or size-exclusion chromatography column for purification

Procedure:

-

Activation of this compound:

-

Dissolve this compound (1 equivalent) in Activation Buffer.

-

Add EDC (1.5 equivalents) and NHS (1.5 equivalents).

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation with Amino-PEG-Azide:

-

Dissolve Amino-PEGn-Azide (1.2 equivalents) in Coupling Buffer.

-

Add the activated this compound solution to the Amino-PEGn-Azide solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

Purify the resulting F-Peg2-SO2-Azide conjugate by dialysis or size-exclusion chromatography to remove unreacted starting materials and byproducts.

-

Protocol 2.1.2: Synthesis of Alkyne-functionalized F-Peg2-SO2 (F-Peg2-SO2-Alkyne)

This protocol details the conjugation with propargylamine to introduce a terminal alkyne.

Materials:

-

This compound

-

Propargylamine

-

EDC, NHS

-

Anhydrous DMF

-

Activation Buffer, Coupling Buffer, Quenching Buffer (as in 2.1.1)

-

Purification supplies

Procedure:

-

Activation of this compound:

-

Follow the same activation procedure as in Protocol 2.1.1, step 1.

-

-

Conjugation with Propargylamine:

-

Dissolve propargylamine (1.2 equivalents) in Coupling Buffer.

-

Add the activated this compound solution to the propargylamine solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Follow the same quenching and purification procedure as in Protocol 2.1.1, step 3.

-

Stage 2: Click Chemistry Reactions

Once functionalized with an azide or alkyne, the F-Peg2-SO2 linker is ready for click chemistry.

Protocol 2.2.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the reaction between an alkyne-functionalized molecule and an azide-functionalized molecule, catalyzed by copper(I).

Materials:

-

F-Peg2-SO2-Alkyne (or an alkyne-labeled biomolecule)

-

Azide-functionalized molecule (e.g., Azido-PEG-protein)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Reaction Buffer: PBS, pH 7.4

-

DMSO (if needed to dissolve reagents)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM Sodium Ascorbate in water (prepare fresh).

-

Dissolve the alkyne and azide components in the Reaction Buffer.

-

-

Click Reaction:

-

In a reaction tube, combine the alkyne-functionalized molecule (1 equivalent) and the azide-functionalized molecule (1.2 equivalents).

-

Add the THPTA solution.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Incubate for 1-4 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method for the biomolecule of interest (e.g., size-exclusion chromatography, affinity chromatography).

-